1,3-Bis(2,2-dimethylcyclopropyl)benzene
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Overview
Description
1,3-Bis(2,2-dimethylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with two 2,2-dimethylcyclopropyl groups at the 1 and 3 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-dimethylcyclopropyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene as the starting material and 2,2-dimethylcyclopropyl chloride as the alkylating agent. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,2-dimethylcyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nitration: 1,3-Bis(2,2-dimethylcyclopropyl)-2-nitrobenzene.
Halogenation: 1,3-Bis(2,2-dimethylcyclopropyl)-4-bromobenzene.
Oxidation: 1,3-Bis(2,2-dimethylcyclopropyl)quinone.
Scientific Research Applications
1,3-Bis(2,2-dimethylcyclopropyl)benzene has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2-dimethylcyclopropyl)benzene involves its interaction with various molecular targets. The cyclopropyl groups can induce strain in the benzene ring, affecting its electronic properties and reactivity. This strain can influence the compound’s ability to participate in electrophilic and nucleophilic reactions, as well as its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(chloromethyl)benzene: Similar in structure but with chloromethyl groups instead of cyclopropyl groups.
1,3-Bis(isocyanatomethyl)benzene: Contains isocyanatomethyl groups, used in polymer synthesis.
1,3-Bis(dimethylthiocarbamoyloxy)benzene: Contains dimethylthiocarbamoyloxy groups, used in metal complexation studies.
Uniqueness
1,3-Bis(2,2-dimethylcyclopropyl)benzene is unique due to the presence of the cyclopropyl groups, which introduce significant steric hindrance and ring strain. This makes the compound an interesting subject for studying the effects of these factors on chemical reactivity and stability.
Properties
CAS No. |
62113-36-4 |
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Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1,3-bis(2,2-dimethylcyclopropyl)benzene |
InChI |
InChI=1S/C16H22/c1-15(2)9-13(15)11-6-5-7-12(8-11)14-10-16(14,3)4/h5-8,13-14H,9-10H2,1-4H3 |
InChI Key |
KXXKYEFDONPLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CC(=CC=C2)C3CC3(C)C)C |
Origin of Product |
United States |
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